N-(2-cyanophenyl)-2,4-dimethylbenzamide
Description
N-(2-cyanophenyl)-2,4-dimethylbenzamide is a benzamide derivative characterized by a 2,4-dimethyl-substituted benzoyl group and a 2-cyanophenyl moiety attached to the amide nitrogen. The methyl groups at the 2- and 4-positions of the benzamide ring contribute to steric bulk and lipophilicity, while the electron-withdrawing cyano group on the phenyl ring may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-14(12(2)9-11)16(19)18-15-6-4-3-5-13(15)10-17/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYAAITXFCFCON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359546 | |
| Record name | STK254981 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673495-92-6 | |
| Record name | STK254981 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2,4-dimethylbenzamide typically involves the reaction of 2-cyanobenzylamine with 2,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2,4-dimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide moiety.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-cyanophenyl)-2,4-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The dimethylbenzamide moiety can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donating Groups: The 2-cyano group in the title compound contrasts with electron-donating methyl or methoxy groups in analogues like S9227. Cyano groups may enhance metabolic stability by resisting oxidation compared to methyl groups, which are prone to hydroxylation .
- Steric Effects : Bulky substituents (e.g., the isoxazole in D2916 or the branched alkyl chain in S9229) may hinder enzymatic access, altering metabolic rates or receptor binding .
Biological Activity
N-(2-Cyanophenyl)-2,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C16H16N2O
- Molecular Weight : Approximately 252.31 g/mol
- Structural Features : The compound features a benzamide structure with a cyanophenyl group and dimethyl substitutions. The presence of the cyano group enhances its reactivity and interaction potential with biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its application in developing new antimicrobial agents.
- Anticancer Properties : Studies have indicated that it may inhibit specific cancer cell proliferation pathways, making it a candidate for further exploration in cancer treatment.
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes associated with cell growth and proliferation, particularly in cancer cells.
- Receptor Modulation : It might bind to various receptors, altering their activity and leading to downstream effects that contribute to its biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | , |
| Anticancer | Inhibition of tumor cell growth | , |
| Enzyme Interaction | Potential inhibition of specific enzymes | , |
Synthesis and Applications
The synthesis of this compound typically involves the reaction between appropriate precursors under controlled conditions. This compound serves as a versatile building block in organic synthesis and medicinal chemistry.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Starting Materials | 2-Cyanobenzoic acid and dimethylamine |
| Reaction Conditions | Mild conditions; often room temperature |
| Yield | High purity levels achieved |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
